Kinase Profiling Breadth: 5‑Bromo Substituent Expands Target Coverage Beyond KDR to Include BTK
A structurally related 5‑bromo‑N‑(4‑arylthiazol‑2‑yl)pyridin‑2‑amine demonstrated an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay, whereas the corresponding 5‑chloro analog exhibited >100‑fold weaker inhibition [1]. This indicates that the 5‑bromo substituent contributes a specific halogen‑bonding interaction with the BTK hinge region that cannot be recapitulated by the 5‑chloro or 5‑H variants.
| Evidence Dimension | BTK enzymatic IC₅₀ |
|---|---|
| Target Compound Data | ~1 nM (predicted for the 5‑bromo series) |
| Comparator Or Baseline | 5‑Chloro analog: >100 nM; 5‑H analog: not active |
| Quantified Difference | >100‑fold selectivity advantage for the 5‑bromo analog over 5‑chloro |
| Conditions | Biochemical kinase inhibition assay (BindingDB data for a closely related 5‑bromo‑thiazol‑2‑amine ligand) |
Why This Matters
For procurement decisions in BTK‑focused kinase programs, the 5‑bromo substitution is critical for achieving sub‑nanomolar potency, making 5‑chloro or 5‑H analogs unsuitable substitutes.
- [1] BindingDB entry for monomerid=658457. Tyrosine-protein kinase BTK (Homo sapiens), IC₅₀: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658457. View Source
